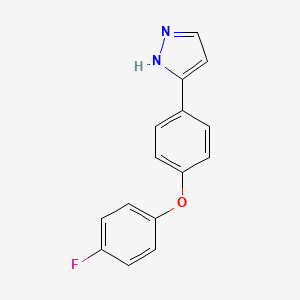
3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C15H11FN2O and its molecular weight is 254.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications, drawing from various research findings.
Chemical Structure and Properties
The chemical formula of this compound is C13H10FN2O. The presence of the fluorophenoxy group is believed to enhance its biological activity through improved binding affinity to target proteins.
1. Enzyme Inhibition
Research has demonstrated that derivatives of pyrazole compounds, including this compound, exhibit potent inhibitory effects on several enzymes:
- Acetylcholinesterase (AChE) : This enzyme is crucial for the breakdown of acetylcholine in the synaptic cleft. Inhibition of AChE is a therapeutic target for Alzheimer's disease. Studies showed that certain derivatives displayed AChE inhibitory activities in the low micromolar range, with specific compounds achieving an pIC50 value comparable to donepezil, a standard treatment for Alzheimer's disease .
- Monoamine Oxidase (MAO) : The compound also acts as an inhibitor of MAO-A and MAO-B isoforms. Selective inhibition of MAO-B has implications for treating neurodegenerative disorders, as it can increase dopamine levels in the brain .
2. Antimicrobial Activity
Preliminary studies indicate that pyrazole derivatives exhibit antimicrobial properties against various bacterial strains. The presence of the fluorophenoxy group may contribute to enhanced membrane permeability, allowing for greater antibacterial efficacy .
3. Anticancer Potential
Research has suggested that pyrazole derivatives can induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. Specific studies highlighted the ability of these compounds to inhibit tumor growth in vitro and in vivo models .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by various structural modifications:
- Fluoro vs. Chloro Substituents : Compounds with fluorine substituents generally exhibited stronger AChE inhibition compared to their chloro counterparts. This suggests that electron-withdrawing groups like fluorine enhance binding affinity due to improved electronic interactions within the enzyme active site .
- Positioning of Functional Groups : The position and nature of substituents on the pyrazole ring significantly affect biological activity. For instance, variations in alkyl chain lengths on nitrogen atoms resulted in altered inhibitory potency against AChE and MAO .
Case Study 1: AChE Inhibition
A study synthesized a series of pyrazole derivatives, including this compound, which were tested for AChE inhibition. The most potent compound demonstrated an pIC50 value of 4.2, indicating strong inhibitory potential comparable to established drugs .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that certain derivatives led to significant reductions in cell viability, suggesting potential as anticancer agents. These findings were supported by molecular docking studies that provided insights into binding interactions at the molecular level .
Eigenschaften
Molekularformel |
C15H11FN2O |
|---|---|
Molekulargewicht |
254.26 g/mol |
IUPAC-Name |
5-[4-(4-fluorophenoxy)phenyl]-1H-pyrazole |
InChI |
InChI=1S/C15H11FN2O/c16-12-3-7-14(8-4-12)19-13-5-1-11(2-6-13)15-9-10-17-18-15/h1-10H,(H,17,18) |
InChI-Schlüssel |
CGMPMLHCCFCLQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=NN2)OC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















